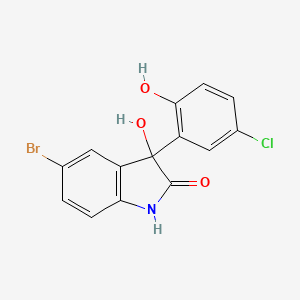![molecular formula C15H13N3O8 B11486553 {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11486553.png)
{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a phenoxy group, and an acetic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Ethenylation: The ethenyl group is added through a Heck reaction, which involves the coupling of a halogenated pyrimidine derivative with an alkene in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate.
Phenoxyacetic Acid Formation: The final step involves the formation of the phenoxyacetic acid moiety through an esterification reaction between the methoxyphenol derivative and chloroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, and it is being investigated as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H13N3O8 |
|---|---|
Molecular Weight |
363.28 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O8/c1-25-9-4-2-3-8(13(9)26-7-11(19)20)5-6-10-16-14(21)12(18(23)24)15(22)17-10/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,21,22)/b6-5+ |
InChI Key |
YFOGEHLJFQNLRN-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11486475.png)
![N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide](/img/structure/B11486477.png)
![N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486485.png)
![1-methyl-3'-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11486497.png)
![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11486499.png)
![N-(3-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486502.png)


![N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11486529.png)
![2-Methyl-3-[(quinolin-8-ylsulfanyl)methyl]quinoxaline](/img/structure/B11486533.png)
![5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11486535.png)
![N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11486539.png)
![Ethyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11486549.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B11486555.png)
